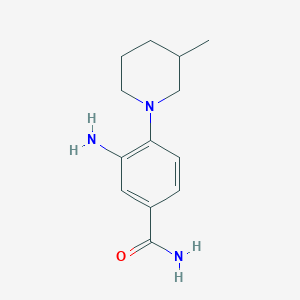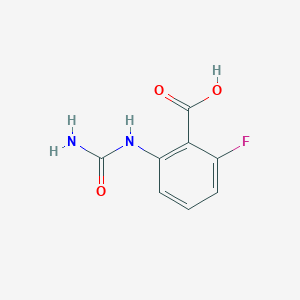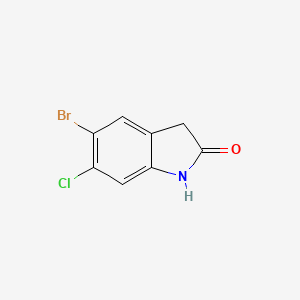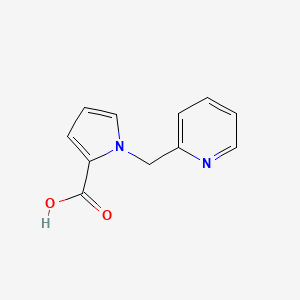![molecular formula C11H18N2O3 B1518060 3-(3-羟丙基)-1,3-二氮杂螺[4.5]癸烷-2,4-二酮 CAS No. 1153129-25-9](/img/structure/B1518060.png)
3-(3-羟丙基)-1,3-二氮杂螺[4.5]癸烷-2,4-二酮
描述
“3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione” is a chemical compound that is used in the preparation of AZD5363 . AZD5363 is a pharmaceutical compound known for its role in the treatment of anaemia and other ischaemia-related diseases .
Synthesis Analysis
The synthesis of AZD5363 involves the reaction of “8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione” with “(S)-3-amino-3-(4-chlorophenyl)propan-1-ol” in the presence of a base . This process is part of a larger chemical process that also involves the preparation of an intermediate compound .
Molecular Structure Analysis
The molecular structure of “3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione” is complex, with a spirocyclic core that allows for expansion into both the substrate and 2OG binding pockets of the PHDs . This structure is amenable to the development of PHD selective and, more generally, 2OG oxygenase inhibitors .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione” are complex and involve multiple steps . The reactions involve the use of a base and the reaction of specific compounds to form the desired product .
科学研究应用
Delta 鸦片受体激动作用
该化合物已被确定为一种新型的 delta 鸦片受体 (DOR) 激动剂化学型 。DOR 是治疗神经和精神疾病(包括慢性疼痛和偏头痛)的潜在靶点。 该化合物对 DOR 的选择性和效力优于其他 GPCR,使其成为开发与现有临床候选药物相比副作用更少的新镇痛药的有希望的候选药物 .
药物发现中的高通量筛选
该化合物的独特结构已在高通量筛选测定中被用于识别新的 delta 鸦片受体激动剂 。 它通过对接和分子动力学模拟与 DOR 的正构位点结合的能力对于发现具有改进药理特性的药物具有重要意义 .
药理学中的计算建模
在药理学研究中,计算建模对于预测候选药物与其靶标之间的相互作用至关重要。 该化合物作为计算研究的支架,用于了解与 G 蛋白信号相关的结合动力学和信号偏倚,这对于设计具有特定治疗效果的药物至关重要 .
脯氨酰羟化酶结构域抑制
螺[4.5]癸酮衍生物与所讨论的化合物具有相似的结构基序,已被研究为脯氨酰羟化酶结构域 (PHD) 酶的抑制剂 。这些酶在缺氧反应中发挥作用,它们的抑制在治疗贫血和缺血相关疾病方面具有治疗潜力。
材料科学:分析标准
在材料科学中,该化合物可用作分析标准,以确保化学分析的质量和一致性 。它在特定条件下的明确结构和稳定性使其适用于各种分析技术,包括 HPLC 和气相色谱。
化学工程:工艺优化
该化合物的稳定性和反应性特征在化学工程中很受关注,它可用于优化合成工艺 。了解它在不同条件下的行为可以带来更有效和更经济的药物和其他化学产品的生产方法。
作用机制
Target of Action
The primary targets of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione are the Receptor-interacting protein kinase 1 (RIPK1) , Hypoxia-inducible factor prolyl hydroxylase (PHD) , and the Delta Opioid Receptor (DOR) . These targets play crucial roles in various biological processes, including cell death, response to hypoxia, and pain modulation.
Mode of Action
3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione interacts with its targets in different ways:
- With RIPK1, it acts as an inhibitor .
- With PHD, it acts as a pan-inhibitor .
- With DOR, it acts as a selective agonist .
Biochemical Pathways
The compound affects several biochemical pathways:
- It inhibits the necroptosis signaling pathway by targeting RIPK1 .
- It inhibits the hypoxia response pathway by targeting PHD .
- It modulates pain signaling by targeting DOR .
Pharmacokinetics
The pharmacokinetic properties of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4Related compounds have been optimized for phd2 inhibition and an optimal pk/pd profile .
Result of Action
The molecular and cellular effects of the compound’s action include:
生化分析
Biochemical Properties
3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to interact with delta opioid receptors, exhibiting selective agonist activity . These interactions are characterized by binding to the orthosteric site of the receptor, leading to modulation of receptor activity and downstream signaling pathways .
Cellular Effects
The effects of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to modulate cAMP production in cells expressing delta opioid receptors, thereby affecting intracellular signaling cascades . Additionally, it can alter gene expression profiles related to pain and inflammation, highlighting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione exerts its effects through specific binding interactions with biomolecules. It acts as an agonist at delta opioid receptors, promoting G-protein signaling while exhibiting low beta-arrestin recruitment efficacy . This selective signaling bias is crucial for its therapeutic potential, as it reduces the likelihood of adverse effects associated with beta-arrestin pathways .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione over time are critical for its efficacy in laboratory settings. Studies have shown that this compound remains stable under physiological conditions, maintaining its activity over extended periods . Long-term exposure to this compound in vitro has demonstrated sustained modulation of cellular functions without significant degradation .
Dosage Effects in Animal Models
In animal models, the effects of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione vary with dosage. At therapeutic doses, it exhibits potent analgesic effects with minimal adverse reactions . At higher doses, there is a risk of toxicity and adverse effects, including potential convulsions . These findings underscore the importance of precise dosage control in therapeutic applications.
Metabolic Pathways
3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . These interactions can influence metabolic flux and the levels of various metabolites, impacting the overall metabolic profile of the organism .
Transport and Distribution
The transport and distribution of 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently transported across cell membranes and accumulates in tissues expressing high levels of delta opioid receptors . Its distribution is influenced by factors such as tissue perfusion and receptor density .
Subcellular Localization
Within cells, 3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione localizes to specific subcellular compartments. It is predominantly found in the plasma membrane, where it interacts with delta opioid receptors . Additionally, post-translational modifications and targeting signals may direct it to other cellular compartments, influencing its activity and function .
属性
IUPAC Name |
3-(3-hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-8-4-7-13-9(15)11(12-10(13)16)5-2-1-3-6-11/h14H,1-8H2,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLUZKGYFKTEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)
![[(Cyclopropylmethyl)carbamoyl]formic acid](/img/structure/B1517979.png)
![3-{[(2-Methoxyethyl)sulfanyl]methyl}aniline](/img/structure/B1517981.png)
![6-Amino-1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B1517983.png)






![2-[(4-Sulfamoylphenyl)sulfanyl]acetic acid](/img/structure/B1517995.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B1517997.png)

![1-{2-[(4-Fluorophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B1518000.png)